Methyl [2-(4-chlorophenyl)ethyl]carbamodithioate
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Overview
Description
Methyl [2-(4-chlorophenyl)ethyl]carbamodithioate is a chemical compound known for its unique structure and properties It contains a chlorophenyl group, an ethyl chain, and a carbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(4-chlorophenyl)ethyl]carbamodithioate typically involves the reaction of 4-chlorophenylacetic acid with methyl isothiocyanate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(4-chlorophenyl)ethyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl [2-(4-chlorophenyl)ethyl]carbamodithioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl [2-(4-chlorophenyl)ethyl]carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins by binding to their active sites, leading to the disruption of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl [2-(4-bromophenyl)ethyl]carbamodithioate
- Methyl [2-(4-fluorophenyl)ethyl]carbamodithioate
- Methyl [2-(4-methylphenyl)ethyl]carbamodithioate
Uniqueness
Methyl [2-(4-chlorophenyl)ethyl]carbamodithioate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62604-14-2 |
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Molecular Formula |
C10H12ClNS2 |
Molecular Weight |
245.8 g/mol |
IUPAC Name |
methyl N-[2-(4-chlorophenyl)ethyl]carbamodithioate |
InChI |
InChI=1S/C10H12ClNS2/c1-14-10(13)12-7-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
WIJGBVMYBIPEIO-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NCCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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